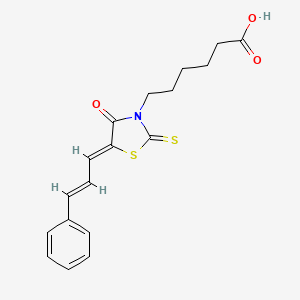

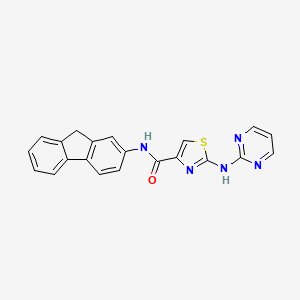

6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A range of thioxothiazolidin compounds, including derivatives closely related to 6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic acid, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria, as well as mycobacteria and fungi. For instance, certain derivatives have shown potent activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations comparable to or even lower than those of standard antimicrobial drugs. Additionally, some derivatives exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents. The structure-activity relationships identified in these studies suggest the possibility of optimizing these compounds for enhanced antimicrobial efficacy and selectivity (Krátký, Vinšová, & Stolaříková, 2017); (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives have been synthesized and assessed for their anticancer and antiangiogenic properties. These compounds have demonstrated significant efficacy in inhibiting tumor growth and angiogenesis in vivo, suggesting their potential as therapeutic agents for cancer treatment. The ability to suppress tumor-induced endothelial proliferation further underscores their potential utility in anticancer therapy. This research highlights the promising anticancer and antiangiogenic activities of thioxothiazolidin derivatives, paving the way for further development and optimization of these compounds for clinical use (Chandrappa et al., 2010).

Anticonvulsant Activity

Thiazolidinonyl derivatives have also been explored for their anticonvulsant activity. Through a series of syntheses and in vivo evaluations, certain compounds have been identified as potent anticonvulsants, exhibiting efficacy comparable to established anticonvulsant drugs. This suggests the potential of thioxothiazolidin derivatives as new therapeutic options for the management of epilepsy and related seizure disorders. The identification of potent compounds within this series highlights the therapeutic potential of these derivatives in neurology, offering a basis for further research and development in this area (Agarwal et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

6-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c20-16(21)12-5-2-6-13-19-17(22)15(24-18(19)23)11-7-10-14-8-3-1-4-9-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,20,21)/b10-7+,15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSQLRKBOCURJB-XGQUATGFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952604.png)

![2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952605.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2952622.png)

![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)

![6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2952624.png)